
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Potential as BRAFV600E Inhibitors
- Aryl phenyl ureas with a 4-quinazolinoxy substituent, similar in structure to the compound , have been identified as potent inhibitors of mutant and wild-type BRAF kinase. Such compounds exhibit good pharmacokinetic properties and efficacy in mouse tumor xenograft models following oral dosing, highlighting their potential in cancer therapy (Holladay et al., 2011).
Synthesis and Biological Evaluation of Urea Derivatives
- Novel compounds with urea or bis-urea functionalities, including hydroxyphenyl or halogenphenyl substituents, have been synthesized and evaluated for biological activity. These compounds exhibit significant antiproliferative effects against various cancer cell lines, indicating their utility in the development of new anticancer drugs (Perković et al., 2016).
Role in Adenosine A3 Receptor Antagonism
- Research into isoquinoline and quinazoline urea derivatives has shown that these compounds can bind to human adenosine A3 receptors, acting as antagonists. This finding suggests their potential application in the study and treatment of conditions related to adenosine receptor activity, such as cardiovascular diseases and neurological disorders (van Muijlwijk-Koezen et al., 2000).
Inhibition of Orexin-1 Receptor
- A specific compound identified as a potent and selective orexin-1 receptor antagonist demonstrates the ability to attenuate stress-induced hyperarousal without inducing hypnotic effects. This highlights the compound's relevance in researching psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Gelation Properties in Silver(I) Complexes
- The gelation behavior of quinoline urea derivatives in the formation of Ag-complexes has been explored, indicating potential applications in the development of novel gelators and the study of their properties in various solvents (Braga et al., 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-tert-butylphenylhydrazine with 2-methoxyethyl isocyanate to form the intermediate 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbohydrazide. This intermediate is then reacted with ethyl chloroformate to form the corresponding ethyl carbamate, which is subsequently treated with (E)-N'-phenyl-N-(4-tert-butylphenyl)urea to yield the final product.", "Starting Materials": [ "4-tert-butylphenylhydrazine", "2-methoxyethyl isocyanate", "ethyl chloroformate", "(E)-N'-phenyl-N-(4-tert-butylphenyl)urea" ], "Reaction": [ "Step 1: Condensation of 4-tert-butylphenylhydrazine with 2-methoxyethyl isocyanate to form 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbohydrazide.", "Step 2: Reaction of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-carbohydrazide with ethyl chloroformate to form the corresponding ethyl carbamate.", "Step 3: Treatment of the ethyl carbamate with (E)-N'-phenyl-N-(4-tert-butylphenyl)urea to yield the final product, (E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS番号 |
941895-02-9 |
製品名 |
(E)-1-(4-(tert-butyl)phenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
分子式 |
C22H26N4O3 |
分子量 |
394.475 |
IUPAC名 |
1-(4-tert-butylphenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C22H26N4O3/c1-22(2,3)15-9-11-16(12-10-15)23-20(27)25-19-17-7-5-6-8-18(17)24-21(28)26(19)13-14-29-4/h5-12H,13-14H2,1-4H3,(H2,23,25,27) |
InChIキー |
XGPZKPCMTDMKEL-NCELDCMTSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCOC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



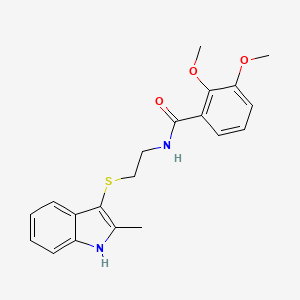

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2832597.png)
![(3Z)-1-(4-fluorobenzyl)-3-[(pyridin-3-ylamino)methylene]-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2832598.png)
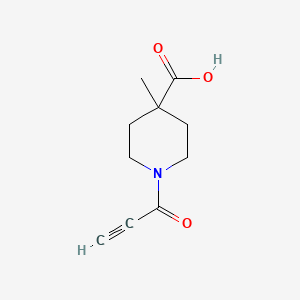
![N-[[2-(Hydroxymethyl)-2-bicyclo[2.2.2]octanyl]methyl]prop-2-enamide](/img/structure/B2832600.png)
![methyl 3-carbamoyl-2-(3-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2832604.png)
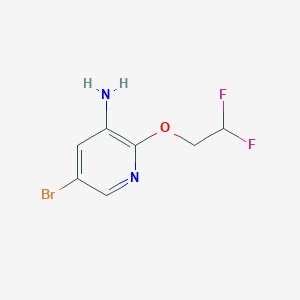
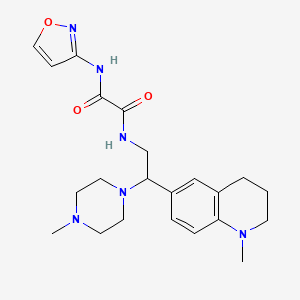

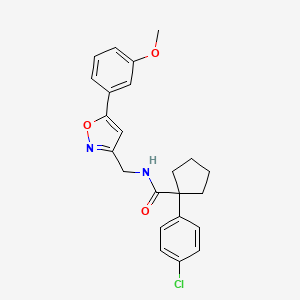

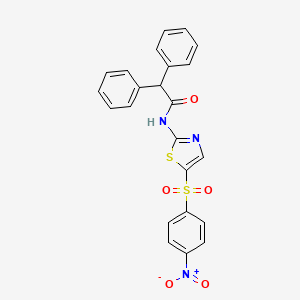
![4-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2832616.png)